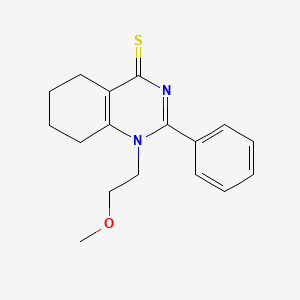
1-(2-methoxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A compound’s description often includes its IUPAC name, common names, and structural formula. It may also include its role or function if it’s used in a particular field like medicine or materials science.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, and reactivity.Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-Inflammatory Activity
A study by Al-Abdullah et al. (2014) investigated compounds related to 1-(2-methoxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione, finding that similar compounds displayed potent antibacterial activity and good dose-dependent anti-inflammatory activity. This suggests potential applications in developing new antimicrobial and anti-inflammatory agents (Al-Abdullah et al., 2014).
Structural Rearrangements and Synthetic Applications
Research by McMahon et al. (1982) on related structures, such as methoxy-substituted tetrahydroisoquinolines, showed that heating these compounds in formic acid can lead to structural rearrangements. This process can be useful in synthetic chemistry for creating diverse molecular structures (McMahon et al., 1982).
Synthesis and Characterization
Hanusek et al. (2006) described the synthesis of 3-methyl-2-phenylquinazoline-4-thiones, which are structurally related to the compound . Their research provides insights into the methods of synthesizing and characterizing similar compounds, which could be relevant for the study and application of 1-(2-methoxyethyl)-2-phenyl-tetrahydroquinazoline-4(1H)-thione (Hanusek et al., 2006).
Calcium Antagonistic Activities
Saraç et al. (1997) synthesized derivatives of octahydroquinazoline-2-thione and screened them for calcium antagonistic activities. This research is relevant as it explores the potential medicinal applications of compounds structurally similar to 1-(2-methoxyethyl)-2-phenyl-tetrahydroquinazoline-4(1H)-thione (Saraç et al., 1997).
Tubulin Polymerization Inhibition
A study by Gastpar et al. (1998) on methoxy-substituted phenylindoles, which are structurally related, demonstrated their ability to inhibit tubulin polymerization, a key process in cell division. This suggests potential applications in cancer therapy (Gastpar et al., 1998).
Heterocyclic Derivative Syntheses
Bacchi et al. (2005) explored the synthesis of heterocyclic derivatives using palladium-catalyzed oxidative cyclization-alkoxycarbonylation. Their research provides valuable insights into the synthetic pathways that could potentially be applied to synthesize compounds like 1-(2-methoxyethyl)-2-phenyl-tetrahydroquinazoline-4(1H)-thione (Bacchi et al., 2005).
Safety And Hazards
This involves identifying the risks associated with handling and using the compound. It includes its toxicity, flammability, and environmental impact.
Zukünftige Richtungen
This involves discussing potential future research directions. It could include potential applications, modifications to improve its properties, or further studies to better understand its behavior.
Eigenschaften
IUPAC Name |
1-(2-methoxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-20-12-11-19-15-10-6-5-9-14(15)17(21)18-16(19)13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKWFKWZBOFGRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(CCCC2)C(=S)N=C1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyethyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzo[d][1,3]dioxol-5-yl(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2954533.png)
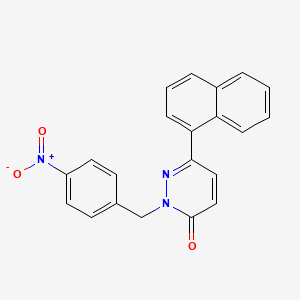
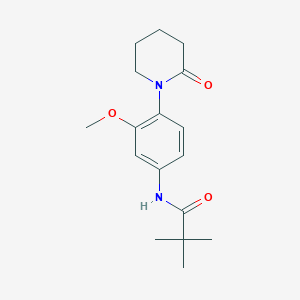
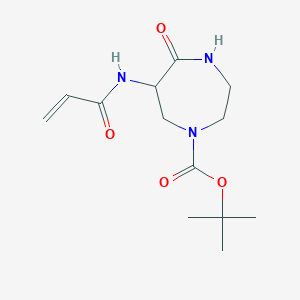
![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide](/img/structure/B2954542.png)
![tert-Butyl 1-oxo-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,4'-piperidine]-1'-carboxylate](/img/structure/B2954543.png)
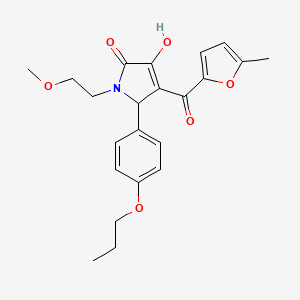
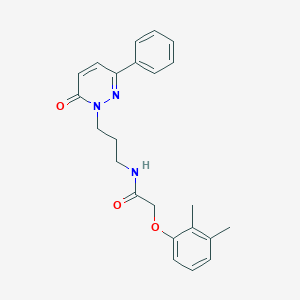
![4-(2-chlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2954548.png)
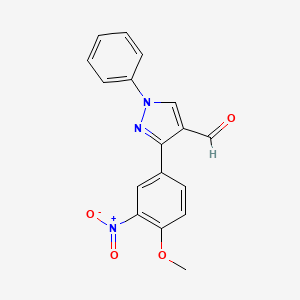
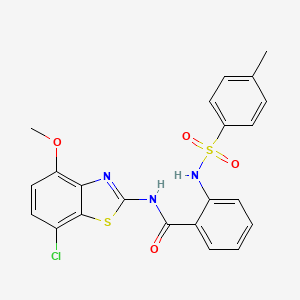
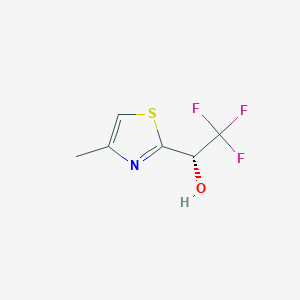
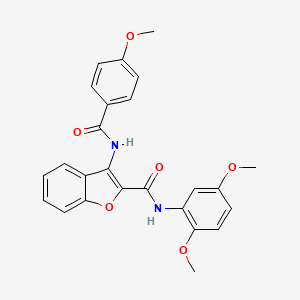
![4-(7-bromo-2-oxo-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-4-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2954556.png)